6-bromo-N-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-amine
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Overview
Description
6-bromo-N-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-amine is a complex organic compound with a unique structure that includes a bromine atom, a dimethylamino group, and a tetrahydrocarbazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-amine typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds .
Scientific Research Applications
6-bromo-N-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be used in studies of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-bromo-N-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other brominated carbazole derivatives and dimethylamino-substituted aromatic compounds. Examples include:
- 6-bromo-2,3,4,9-tetrahydro-1H-carbazole
- 4-(dimethylamino)phenylboronic acid
- 4-(dimethylamino)phenyl isocyanate
Uniqueness
What sets 6-bromo-N-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-amine apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C21H22BrN3 |
---|---|
Molecular Weight |
396.3 g/mol |
IUPAC Name |
4-[(6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-yl)iminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H22BrN3/c1-25(2)16-9-6-14(7-10-16)13-23-20-5-3-4-17-18-12-15(22)8-11-19(18)24-21(17)20/h6-13,20,24H,3-5H2,1-2H3 |
InChI Key |
UMMJACWZDFKUBM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2CCCC3=C2NC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
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